molecular formula C14H10F12O4 B12851014 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane

1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane

Cat. No.: B12851014
M. Wt: 470.21 g/mol
InChI Key: DAEZWHGSBZFTGJ-UHFFFAOYSA-N
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Description

1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is a fluorinated organic compound characterized by the presence of two acryloxy groups attached to a perfluorooctane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to solvents, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane typically involves the reaction of perfluorooctane diol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Perfluorooctane diol+Acryloyl chlorideThis compound+HCl\text{Perfluorooctane diol} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} Perfluorooctane diol+Acryloyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysis and microwave irradiation can enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane can undergo various chemical reactions, including:

    Polymerization: The acryloxy groups can participate in free radical polymerization to form cross-linked polymers.

    Hydrolysis: The ester bonds in the acryloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Addition Reactions: The double bonds in the acryloxy groups can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or thiols can be used.

Major Products

    Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.

    Hydrolysis: Carboxylic acids and alcohols.

    Addition Reactions: Various addition products depending on the reagents used.

Scientific Research Applications

1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane exerts its effects is primarily through its chemical reactivity and physical properties. The acryloxy groups allow for polymerization and cross-linking, while the perfluorooctane backbone provides thermal stability and resistance to solvents. These combined properties enable the compound to form durable and stable materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is unique due to its combination of acryloxy groups and a perfluorooctane backbone. This combination imparts both reactivity and stability, making it suitable for applications requiring durable and resistant materials.

Properties

Molecular Formula

C14H10F12O4

Molecular Weight

470.21 g/mol

IUPAC Name

(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-8-prop-2-enoyloxyoctyl) prop-2-enoate

InChI

InChI=1S/C14H10F12O4/c1-3-7(27)29-5-9(15,16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-30-8(28)4-2/h3-4H,1-2,5-6H2

InChI Key

DAEZWHGSBZFTGJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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